Vonoprazan fumarate impurity 11 is a significant compound in the pharmaceutical industry, particularly in the context of quality control for the drug vonoprazan. Vonoprazan itself is a potassium-competitive acid blocker used primarily for treating acid-related gastrointestinal disorders. Impurity 11 is characterized as a byproduct that can arise during the synthesis of vonoprazan fumarate, and its presence can affect the purity and efficacy of the final pharmaceutical product.
The identification of vonoprazan fumarate impurity 11 has been documented in various patents and scientific literature. It is often referenced in studies focusing on the synthesis and purification processes of vonoprazan fumarate, highlighting its role as an impurity that must be monitored and controlled during drug production .
Vonoprazan fumarate impurity 11 falls under the classification of pharmaceutical impurities, specifically as an organic compound with a defined molecular structure. It is categorized based on its chemical properties and its relationship to the main active pharmaceutical ingredient, vonoprazan.
The synthesis of vonoprazan fumarate impurity 11 can occur through various routes during the production of vonoprazan fumarate. The primary synthesis methods include:
The synthesis processes are sensitive to reaction conditions such as temperature, solvent choice, and molar ratios of reactants. For example, optimal conditions for salt formation have been identified as temperatures between 40°C to 50°C, using mixed solvents like ethyl acetate and N,N-dimethylacetamide .
The molecular formula for vonoprazan fumarate impurity 11 is with a molecular weight of approximately 659.73 g/mol . The structure features multiple functional groups including fluorophenyl and pyridyl moieties which are integral to its classification as an impurity.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the presence and concentration of this impurity in pharmaceutical preparations .
Vonoprazan fumarate impurity 11 may participate in various chemical reactions typical of organic compounds, including:
Understanding these reactions is crucial for developing purification strategies to minimize impurities in final drug formulations. Analytical techniques are employed to track these transformations and ensure compliance with pharmaceutical standards .
Relevant data from stability studies indicate that impurities like vonoprazan fumarate impurity 11 must be monitored closely throughout the drug's shelf life to ensure product integrity .
Vonoprazan fumarate impurity 11 serves primarily as a reference substance in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its characterization aids in ensuring that production processes yield high-purity products suitable for therapeutic use. Additionally, it can be utilized in research settings to study the effects of impurities on drug efficacy and safety profiles.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3